molecular formula C10H5FN2O B6256124 3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile CAS No. 330558-29-7

3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile

Cat. No.: B6256124
CAS No.: 330558-29-7
M. Wt: 188.2
InChI Key:
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Description

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is a heterocyclic compound featuring a fluorophenyl group attached to an oxazole ring, which is further substituted with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with hydroxylamine to form 4-fluorobenzohydroxamic acid, which then undergoes cyclization with a nitrile source under acidic conditions to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is unique due to its combination of a fluorophenyl group with an oxazole ring and a nitrile group. This specific arrangement imparts unique chemical reactivity and potential for diverse applications, distinguishing it from other fluorophenyl-containing compounds .

Properties

CAS No.

330558-29-7

Molecular Formula

C10H5FN2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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